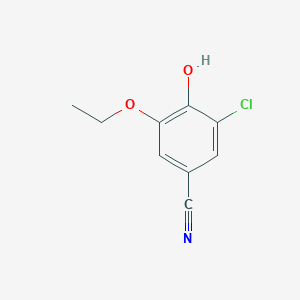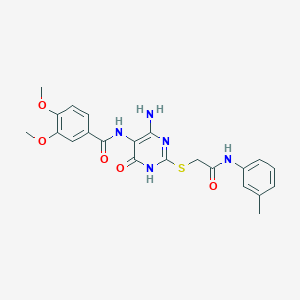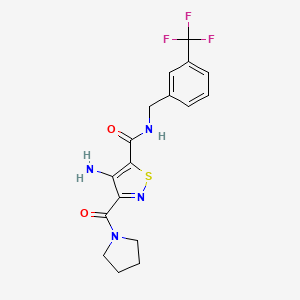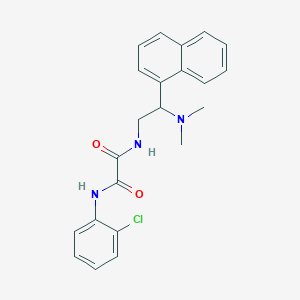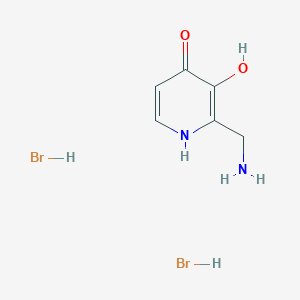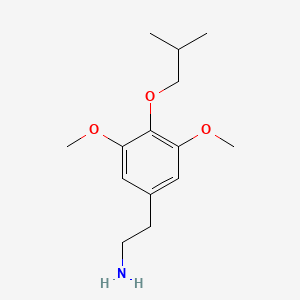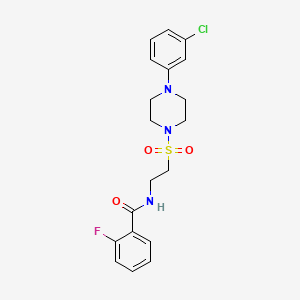
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative with a piperazine ring and a sulfonyl group. The presence of these functional groups suggests that it could have a variety of biological activities. Piperazine rings are often found in pharmaceuticals and have diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects . The sulfonyl group is a common feature in sulfa drugs, which are used as antibiotics .
Molecular Structure Analysis
The compound contains a benzamide moiety, a piperazine ring, and a sulfonyl group. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, while the piperazine ring is a nonpolar cyclic structure. The presence of the fluorine atom on the benzene ring could also influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide and sulfonyl groups would likely make it somewhat soluble in polar solvents like water. The compound’s melting and boiling points, as well as its exact solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Dopamine D(4) Receptor Ligand
- Application : This compound has been used in studies as a high-affinity and selective ligand for the dopamine D(4) receptor. Its variations have been explored to understand the structure-affinity relationships and their impact on receptor binding.
- References :
- Perrone, R., Berardi, F., Colabufo, N., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. Link
- Colabufo, N., Berardi, F., Calò, R., Leopoldo, M., Perrone, R., & Tortorella, V. (2001). Determination of dopamine D(4) receptor density in rat striatum using PB12 as a probe. European Journal of Pharmacology, 427(1), 1-5. Link
- Application : This compound has been used in studies involving the serotonergic neurotransmission system, particularly in the context of positron emission tomography (PET) imaging.
- References :
- Plenevaux, A., Lemaire, C., Aerts, J., et al. (2000). [18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET. Nuclear Medicine and Biology, 27, 467-471. Link
- Application : Structural modifications of the compound have been examined to understand their affinity for dopamine D(3) receptors, contributing to the development of highly selective ligands for these receptors.
- References :
- Leopoldo, M., Berardi, F., Colabufo, N., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727-5735. Link
Eigenschaften
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-15-4-3-5-16(14-15)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)17-6-1-2-7-18(17)21/h1-7,14H,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFIBOBGOVKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)
![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
